![molecular formula C16H19NO5S B2378914 (E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid CAS No. 468747-39-9](/img/structure/B2378914.png)
(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid
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Overview
Description
The compound “(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid” is a complex organic molecule that incorporates a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains functional groups such as ethoxycarbonyl, amino, and oxobut-2-enoic acid .
Synthesis Analysis
The synthesis of this compound involves the cyclization of ethyl 2- ((2-oxo-5-phenylfuran-3 (2 H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo [ b ]thiophene-3-carboxylate under the action of ethyl 2-cyanoacetate . This results in the formation of ethyl 2-amino-1- (3- (ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [ b ]thiophen-2-yl)-4-oxo-5- (2-oxo-2-phenylethylidene)-4,5-dihydro-1 H -pyrrole-3-carboxylate . The synthesized compounds have been found to have pronounced antinociceptive activity along with low toxicity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiophene ring and several functional groups. The structure elucidation of the designed compounds was derived from their spectral information .
Chemical Reactions Analysis
The chemical reactions involving this compound include its synthesis through cyclization, as mentioned above . The synthesized compounds underwent the intramolecular cyclization to give the substituted ethyl 4- (4-chlorophenyl)-2- { [2-oxofuran-3 (2 H )-ylidene]-amino}thiophene-3-carboxylates .
Scientific Research Applications
- Boron-carriers : Boronic acids and their esters, including this compound, are considered for designing new drugs and drug delivery devices. They serve as carriers for boron in neutron capture therapy, a technique used in cancer treatment. However, their stability in water is marginal, and hydrolysis can occur .
- Protodeboronation : Recent studies have explored catalytic protodeboronation of alkyl boronic esters, including this compound. This radical-based approach enables the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Boronic Acid Derivatives : Understanding the structure, properties, and preparation of boronic acid derivatives is crucial. Researchers investigate their potential applications in organic synthesis, medicine, and materials .
Drug Design and Delivery
Organic Synthesis
Chemical Biology and Medicinal Chemistry
Future Directions
properties
IUPAC Name |
(E)-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-3-22-16(21)13-10-6-4-5-7-11(10)23-15(13)17-14(20)9(2)8-12(18)19/h8H,3-7H2,1-2H3,(H,17,20)(H,18,19)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDWQRIIZPATGV-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C(=O)O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid |
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